molecular formula Na4O4Si B082537 Sodium orthosilicate CAS No. 13472-30-5

Sodium orthosilicate

Cat. No. B082537
Key on ui cas rn: 13472-30-5
M. Wt: 184.04 g/mol
InChI Key: POWFTOSLLWLEBN-UHFFFAOYSA-N
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Patent
US08658278B2

Procedure details

An aqueous solution (c-2) of silica particles was prepared in accordance the paragraphs [0012] to [0031] of the description of JP 06-16414 A. To be specific, sodium water glass JIS No. 3 was dissolved in an aqueous sodium nitrate solution, thereby producing an aqueous sodium silicate solution. The aqueous sodium silicate solution was passed through a hydrogen-type cation exchange resin column, a hydroxyl group-type anion exchange resin column, and again, the hydrogen-type cation exchange resin column in the stated order. Thereafter, an aqueous sodium hydroxide solution was added, thereby obtaining an aqueous silicic acid solution. Subsequently, the aqueous silicic acid solution in an amount equivalent to 20% was subjected to vacuum distillation for removing evaporated water, and simultaneously, the remaining aqueous silicic acid solution was continuously and gradually supplied for successively performing the vacuum distillation, thereby producing a colloidal silica sol. The colloidal silica sol was passed through a hydrogen-type cation exchange resin column, a hydroxyl group-type anion exchange resin column, and again, the hydrogen-type cation exchange resin column in the stated order. Immediately thereafter, a special grade aqueous ammonia was added, thereby obtaining an aqueous silica sol (c-2) in which the pH was 9, the average particle diameter was 4 nm, and the concentration of each of various metal oxides was lower than 500 ppm (reactive functional group: silanol group; proportion: 100 mol %).
[Compound]
Name
[ 0012 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[ 0031 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+].[N+]([O-])([O-])=[O:8].[Na+]>>[Si:2]([O-:8])([O-:4])([O-:1])[O-:3].[Na+:5].[Na+:5].[Na+:5].[Na+:5] |f:0.1.2,3.4,5.6.7.8.9|

Inputs

Step One
Name
[ 0012 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
[ 0031 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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